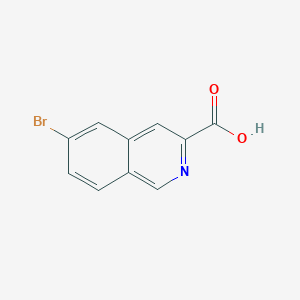![molecular formula C12H22N2O2 B1374891 Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1363380-49-7](/img/structure/B1374891.png)
Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound that belongs to the class of heterocyclic building blocks. It is characterized by its unique spiro structure, which consists of a bicyclic system where two rings share a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Annulation of Cyclopentane Ring: One of the synthetic routes involves the annulation of the cyclopentane ring.
Annulation of Four-Membered Ring: Another approach involves the annulation of a four-membered ring.
Industrial Production Methods: While specific industrial production methods for tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of suitable catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can also be performed on this compound, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where functional groups on the spirocyclic structure can be replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry:
Building Block: Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate is used as a building block in the synthesis of more complex molecules.
Drug Discovery: Its unique spirocyclic structure makes it a valuable scaffold for the development of new pharmaceuticals.
Biology and Medicine:
Enzyme Inhibitors: The compound can be used in the design of enzyme inhibitors, which are crucial in the treatment of various diseases.
Receptor Modulators: It may also serve as a template for the development of receptor modulators, which can influence biological pathways and processes.
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system in which the compound is used .
Comparaison Avec Des Composés Similaires
Tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate: Similar in structure but with variations in the position of functional groups.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with a different ring size and functional groups.
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: Contains a sulfur atom in the spirocyclic structure, offering different chemical properties.
Uniqueness: Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate stands out due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination provides unique chemical reactivity and potential for diverse applications in drug discovery and chemical synthesis .
Propriétés
IUPAC Name |
tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(14)7-9(13)8-12/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJVUMPWNMAHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


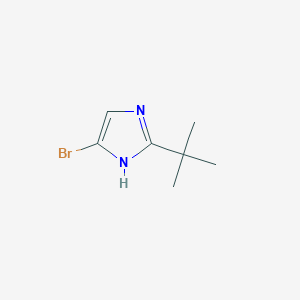
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1374809.png)
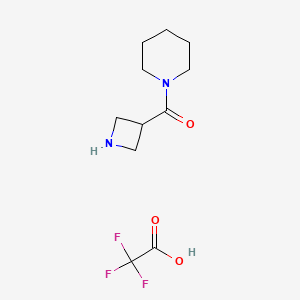
![6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374816.png)
![3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1374817.png)
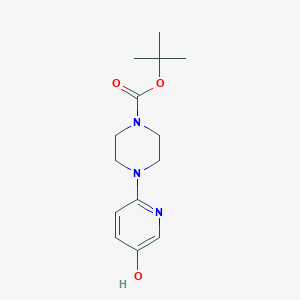
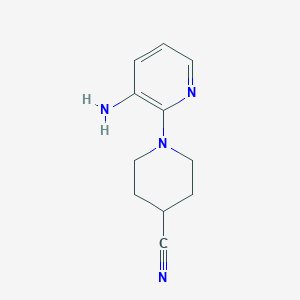
![3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1374823.png)
![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)
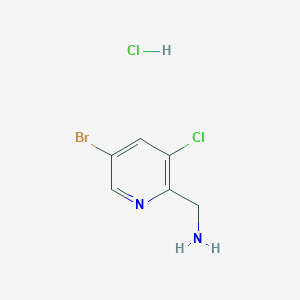
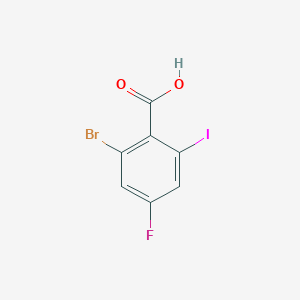
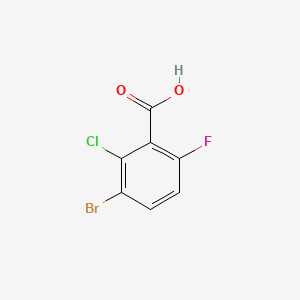
![Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate](/img/structure/B1374829.png)
